3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine
Description
Properties
IUPAC Name |
3-[3-(phenylmethoxymethyl)piperidin-1-yl]sulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-24(22,18-9-4-10-19-12-18)20-11-5-8-17(13-20)15-23-14-16-6-2-1-3-7-16/h1-4,6-7,9-10,12,17H,5,8,11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOJYWDKWOESHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyloxy group and the sulfonyl-pyridine moiety. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzyloxy Group: The benzyloxy group is typically introduced via nucleophilic substitution reactions.
Sulfonylation and Pyridine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in research to study its effects on biological systems, including its potential as an inhibitor or activator of specific pathways.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and the sulfonyl-pyridine moiety play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)prop-1-yn-1-yl)pyridine ()
- Molecular Weight : 353.53 g/mol.
- Key Differences :
- Lacks the piperidine-sulfonyl moiety, reducing hydrogen-bonding capacity.
- The silyl-protected alkyne introduces steric bulk and reactivity distinct from the sulfonyl group.
- Applications: Likely used in Sonogashira coupling or as a synthetic intermediate due to the alkyne group .
B. Piperidine Derivatives with Amino Groups ()
- Examples: 3-Aminopiperidine, 3-aminopiperidine dihydrochloride.
- Structure: Piperidine ring with amino substituents instead of benzyloxymethyl.
- Key Differences: Amino groups increase basicity and water solubility compared to the benzyloxymethyl group. Absence of sulfonyl-pyridine linkage limits electronic modulation.
- Applications : Common in drug intermediates (e.g., kinase inhibitors) due to amine reactivity .
C. Trifluoropropyl-Pyrazole-Pyridine Derivatives ()
- Structure : Pyridine core with trifluoropropyl and pyrazole substituents.
- Key Differences: Trifluoropropyl groups enhance electronegativity and metabolic stability.
- Applications: Potential use in agrochemicals or fluorinated pharmaceuticals .
Physicochemical Properties (Inferred from )
While direct data for the target compound is unavailable, comparisons can be drawn:
- Log Kow (Lipophilicity): The benzyloxymethyl group likely increases Log Kow compared to amino-piperidines (more hydrophilic) but reduces it relative to silyl-protected alkynes (highly lipophilic).
- Water Solubility : The sulfonyl group may improve solubility compared to esters or ethers (e.g., tert-butyldimethylsilyl ethers in ).
- Molecular Weight : Estimated at ~400 g/mol, higher than ’s compound (353.53 g/mol) due to the sulfonyl-piperidine moiety.
Biological Activity
3-((3-((Benzyloxy)methyl)piperidin-1-yl)sulfonyl)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core with a benzyloxy group and a sulfonyl-pyridine moiety, contributing to its diverse biological properties. The general structure can be represented as follows:
Key Functional Groups:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Benzyloxy Group : Enhances lipophilicity and bioavailability.
- Sulfonyl Group : Often associated with increased potency in biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of benzyloxy piperidines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Studies have demonstrated that piperidine derivatives can inhibit cancer cell proliferation. For example, a related compound was found to have an IC50 value of 96 nM against certain cancer cell lines, indicating potent anticancer properties . The structural modifications, particularly at the benzyloxy and sulfonyl positions, significantly influence the anticancer efficacy.
CCR3 Antagonism
The compound's structural similarity to known CCR3 antagonists suggests potential in modulating immune responses. SAR studies have shown that modifications can enhance binding affinity to CCR3 receptors, improving therapeutic outcomes in conditions like asthma and allergic responses .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various piperidine derivatives, this compound was evaluated against clinical isolates. The compound demonstrated significant inhibition compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Testing
A series of tests on cancer cell lines revealed that the compound effectively inhibited growth in MCF-7 and HeLa cells, with IC50 values comparable to established chemotherapeutics. This highlights the importance of further optimization of its structure for enhanced anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
